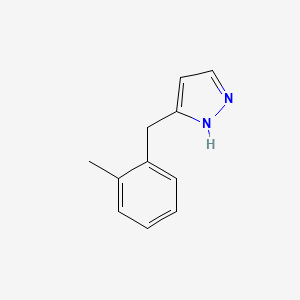

3-(2-Methylbenzyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(2-methylphenyl)methyl]-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-4-2-3-5-10(9)8-11-6-7-12-13-11/h2-7H,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVYXJRVBQTOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717090 | |

| Record name | 5-[(2-Methylphenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260676-05-8 | |

| Record name | 5-[(2-Methylphenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2 Methylbenzyl 1h Pyrazole and Its Derivatives

Retrosynthetic Analysis of the Pyrazole (B372694) and Benzyl (B1604629) Moieties

A logical retrosynthetic analysis of 3-(2-Methylbenzyl)-1H-pyrazole (I) guides the development of synthetic strategies. The primary disconnection breaks the pyrazole ring, identifying a hydrazine (B178648) or a suitable nitrogen source and a 1,3-dicarbonyl compound or its equivalent as key precursors. The C3-benzyl bond offers another strategic disconnection.

A plausible synthetic route involves the formation of the pyrazole ring through the condensation of a hydrazine with an appropriate β-diketone. The 2-methylbenzyl group can be introduced via alkylation at the N1 position. Another key intermediate in this synthesis would be 3,5-dimethyl-1H-pyrazole.

Cyclocondensation Reactions in Pyrazole Ring Formation

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, providing a direct and versatile route to the heterocyclic core. mdpi.com

Reactions of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds or Equivalents

The reaction of hydrazines with 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a classic and widely used method. nih.govjk-sci.com This approach involves the condensation of a hydrazine derivative with a β-diketone to form the pyrazole ring. mdpi.comnih.gov The reaction can sometimes yield a mixture of regioisomers, especially with unsymmetrical 1,3-diketones. mdpi.com The use of aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can significantly enhance regioselectivity. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield | Reference |

| Hydrazine derivatives | 1,3-Diketones | Aprotic Dipolar Solvents (e.g., DMAc) | Polysubstituted pyrazoles | Good yields | organic-chemistry.org |

| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO | 1,3,5-substituted pyrazoles | 95% | nih.gov |

| Hydrazines | 1,3-Diketones | Fe(III)-based ionic liquid | Pyrazole derivatives | 78-90% | ias.ac.in |

Regioselective Annulation Strategies for 3-Substituted Pyrazoles

Achieving regiocontrol in the synthesis of 3-substituted pyrazoles is a significant challenge. Several strategies have been developed to address this issue. One approach involves the 1,3-dipolar cycloaddition of diazo compounds, generated in situ from N-tosylhydrazones, with unactivated bromovinyl acetals, which act as alkyne surrogates. thieme.deorganic-chemistry.org This method provides 3,5-disubstituted pyrazoles with high regioselectivity. thieme.deorganic-chemistry.org Another strategy utilizes the condensation of 1,3-diketones with arylhydrazines in aprotic solvents with strong dipole moments, such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), to favor the formation of a specific regioisomer. organic-chemistry.org Furthermore, Cu(II)-catalyzed cascade reactions of saturated ketones with hydrazines or aldehyde hydrazones offer a highly convenient and regioselective route to 1,3-disubstituted and 1,3,4-trisubstituted pyrazoles. sioc-journal.cn

Multi-Component Reactions (MCRs) for Direct Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like pyrazoles in a single step. mdpi.combeilstein-journals.org These reactions offer advantages in terms of atom economy, reduced waste, and operational simplicity. acs.org A variety of MCRs have been developed for pyrazole synthesis, often involving the in-situ generation of key intermediates. beilstein-journals.org For instance, a three-component reaction of aldehydes, β-ketoesters, and hydrazines, catalyzed by ytterbium perfluorooctanoate [Yb(PFO)3], can produce highly substituted pyrazoles. beilstein-journals.org Another example is the one-pot synthesis of 1,3-substituted pyrazoles from enaminones, hydrazine, and aryl halides, catalyzed by copper. beilstein-journals.org

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, including pyrazoles, by enabling novel bond formations and functionalizations. mdpi.com

Transition Metal-Mediated Cyclization and Functionalization

Transition metals play a crucial role in modern pyrazole synthesis. mdpi.comrsc.org Copper-catalyzed electrophilic cyclization of α,β-alkynic hydrazones is an effective method for preparing novel pyrazole derivatives. nih.govpostdocjournal.com Gold-catalyzed aminofluorination of alkynes has also been employed to synthesize fluorinated pyrazoles. nih.govpostdocjournal.com Rhodium(III)-catalyzed cascade reactions have been utilized for the three-component synthesis of N-naphthyl pyrazoles. mdpi.com Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of pre-formed pyrazole rings. mdpi.com An interesting approach involves a formal [2+2+1] multicomponent synthesis of pyrazoles via oxidation-induced N–N bond coupling mediated by titanium imido complexes. nih.gov

| Metal Catalyst | Reactants | Reaction Type | Product | Reference |

| Copper(I) iodide | α,β-Alkynic hydrazones | Electrophilic Cyclization | Substituted pyrazoles | nih.gov |

| Gold(I) | Alkynes, Fluorinating agent | Aminofluorination | Fluoropyrazoles | nih.gov |

| Rhodium(III) | N-aryl-2-alkynyl-2-en-1-ones, Diazo compounds | Cascade Annulation | N-Naphthyl pyrazoles | mdpi.com |

| Titanium imido complexes | Alkynes, Nitriles | [2+2+1] Multicomponent Coupling | Substituted pyrazoles | nih.gov |

Chemo- and Regioselective Catalysis in Pyrazole Assembly

The precise construction of the pyrazole ring, particularly for unsymmetrically substituted derivatives like this compound, is critically dependent on controlling chemo- and regioselectivity. The condensation of 1,3-dicarbonyl compounds with substituted hydrazines is a foundational method, but it can lead to isomeric mixtures. urfu.ru The selectivity of this transformation is influenced by the reaction conditions and the nature of the substituents on both reactants. mdpi.com

Catalysis is a key tool for directing the outcome of pyrazole synthesis. The choice of catalyst, along with temperature, can definitively rule the chemo- and regioselectivity of the reaction. urfu.rumdpi.com For instance, in the reaction of 1,2,4-triketone analogs with hydrazines, the direction of the initial nucleophilic attack can be switched based on the use of an acid catalyst and temperature variations. mdpi.com This allows for the selective formation of different regioisomeric pyrazoles. mdpi.com

Various catalytic systems have been developed to achieve high regioselectivity. Iron-catalyzed reactions of diarylhydrazones with vicinal diols and ruthenium-catalyzed hydrogen transfer from 1,3-diols in the presence of alkyl hydrazines provide reliable routes to substituted pyrazoles. organic-chemistry.org Copper-catalyzed condensations also offer an efficient method under acid-free conditions at room temperature. organic-chemistry.org The challenge often lies in overcoming the formation of multiple isomers, which can sometimes be addressed by using specific catalysts to manipulate the reactivity of different functional groups. urfu.ru NMR spectroscopy is a crucial tool for confirming the regiochemistry of the resulting heterocyclic products. mdpi.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing pyrazole derivatives. These approaches aim to reduce waste, minimize energy consumption, and avoid hazardous solvents. rsc.org

Microwave-Assisted Synthesis

Microwave irradiation has become a widely used technique in the synthesis of pyrazole derivatives due to its ability to dramatically reduce reaction times and improve yields compared to conventional heating methods. rsc.orgnih.govresearcher.lifethepharmajournal.com This high-efficiency method often maintains moderate reaction temperatures, contributing to its popularity. rsc.orgnih.govresearcher.life

Microwave-assisted synthesis can be applied to various pyrazole-forming reactions, including multicomponent condensations. nih.gov For example, the synthesis of 1,3,5-trisubstituted pyrazoles has been achieved through the microwave-accelerated, solvent-free cyclocondensation of alk-3-yn-1-ones with hydrazines, yielding 5-benzyl substituted pyrazoles in good yields (72–91%). rsc.org Another protocol involves the reaction of chalcones with various hydrazines under microwave irradiation to produce pyrazole derivatives in shorter times and with better yields than conventional methods. rasayanjournal.co.in These methods are often selective and general in scope. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Pyrazole Synthesis (Two-step) | Conventional Heating | 5 days (Step 1) | - | dergipark.org.tr |

| Pyrazole Synthesis (Two-step) | Microwave Irradiation | 2 hours (Step 1) | - | dergipark.org.tr |

| Chalcone Cyclization | Conventional Heating | - | Lower | rasayanjournal.co.in |

| Chalcone Cyclization | Microwave Irradiation (Ethanol) | Shorter | Better | rasayanjournal.co.in |

| Enones + Semicarbazide HCl | Microwave Irradiation (100 W, 70°C) | 4 minutes | 82-96% | dergipark.org.tr |

Ultrasound and Mechanochemical Techniques

Ultrasound irradiation and mechanochemical methods, such as grinding, represent alternative green chemistry techniques for pyrazole synthesis. rsc.orgresearchgate.net Ultrasound serves as a valuable option for processes that require milder conditions, while mechanochemistry offers significant advantages in sustainability. rsc.orgnih.govresearcher.life These innovative approaches can facilitate multiple bond formations, often under solvent-free conditions, leading to reduced reaction times and temperatures with higher yields compared to traditional heating. researchgate.net

Mechanochemical activation, though less frequently employed than microwave or ultrasound, is a promising sustainable technique. rsc.orgresearcher.life One-pot synthesis of substituted pyrazoles has been achieved by grinding hydrazides and alkynyl ketones, a method that avoids the isolation of unstable intermediates and the use of toxic metal oxidants. researchgate.net

Solvent-Free and Atom-Economical Protocols

Solvent-free synthesis is a cornerstone of green chemistry, and several such protocols have been developed for pyrazoles. humanjournals.comtandfonline.com These methods not only prevent pollution but also often lead to more efficient and cost-effective processes. rsc.org Multi-component domino reactions (MDRs) are particularly powerful in this context, as they combine three or more reactants in a single pot with high atom economy, avoiding the isolation of intermediates. rsc.org

An efficient, solvent-free protocol for synthesizing highly functionalized pyrazoles utilizes BF3.CH3CN as a catalyst at ambient temperature. humanjournals.com This method is noted for its operational simplicity, excellent atom economy, short reaction times, and good to excellent yields. humanjournals.com Another approach employs the commercially available ionic salt tetrabutylammonium (B224687) bromide (TBAB) as a reaction medium at room temperature under solvent-free conditions, offering good yields and shorter reaction times. tandfonline.com Catalyst- and solvent-free thermal heating has also been successfully used for the synthesis of fused pyran-pyrazole systems, highlighting features like high atom-economy and the elimination of expensive or toxic catalysts. rsc.org

Synthetic Access to N-Substituted and C-Functionalized Analogs

The functionalization of the pyrazole core, particularly at the nitrogen atoms, is crucial for modulating the properties of the resulting compounds for various applications.

Selective N1-Alkylation and Acylation Strategies

The selective N-alkylation of unsymmetrical pyrazoles presents a significant synthetic challenge due to the presence of two reactive nitrogen atoms, which can lead to mixtures of N1 and N2 isomers. d-nb.info Traditional methods often favor one regioisomer or produce inseparable mixtures. nih.gov

To address this, catalyst-controlled strategies have been developed. Copper catalysis, for example, can be used to achieve switchable N-arylation of pyrazoles by tuning the ligand, allowing for selective access to either the N1 or N2 aryl pyrazole. nih.gov For N-alkylation, a general and highly regioselective catalyst-free Michael reaction has been reported for the N1-alkylation of 1H-pyrazoles, providing di-, tri-, and tetra-substituted pyrazoles in high yields (>90%) and excellent regioselectivity (N1/N2 > 99.9:1). nih.gov This method works for pyrazoles bearing various functional groups, offering a pathway for late-stage functionalization. nih.gov A systematic study also demonstrated that regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles can be achieved using a K2CO3-DMSO system. researchgate.netacs.org

More recently, enzymatic approaches have provided unprecedented selectivity. d-nb.infonih.gov A cyclic two-enzyme cascade has been engineered to perform pyrazole alkylation (including methylation, ethylation, and propylation) with exceptional regioselectivity (>99%). d-nb.infonih.gov This biocatalytic system uses haloalkanes as alkyl donors and operates with regiodivergence, controlled by the engineered enzyme. d-nb.info

Table 2: Methods for Selective N1-Alkylation of Pyrazoles

| Method | Reagents/Catalyst | Selectivity | Yield | Reference |

|---|---|---|---|---|

| Michael Reaction | Catalyst-free | N1/N2 > 99.9:1 | >90% | nih.gov |

| Base-mediated | K2CO3-DMSO | Regioselective N1 | - | researchgate.netacs.org |

| Copper Catalysis (Arylation) | Copper/Ligand dependent | Switchable N1/N2 | 55-98% | nih.gov |

Post-Synthetic Functionalization of the Pyrazole and Benzyl Rings

The post-synthetic functionalization of the this compound scaffold is a crucial strategy for creating structural diversity and developing derivatives with tailored properties. Both the pyrazole and the benzyl rings offer distinct opportunities for chemical modification through various advanced synthetic methodologies. These modifications allow for the fine-tuning of the molecule's steric and electronic characteristics.

Functionalization of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle whose reactivity is well-documented. It can undergo several types of transformations, primarily electrophilic substitution, metallation-driven reactions, and transition-metal-catalyzed cross-couplings. mdpi.com

Electrophilic Substitution

As a π-excessive aromatic heterocycle, the pyrazole nucleus readily participates in electrophilic substitution reactions. These reactions occur preferentially at the C4 position, which is the most electron-rich and sterically accessible site, especially when the C3 and C5 positions are substituted. nih.govresearchgate.netarkat-usa.org

Nitration: The introduction of a nitro group (—NO₂) onto the pyrazole ring is a common functionalization step. Nitration is typically achieved using nitrating agents like a mixture of concentrated nitric acid and sulfuric acid or acetyl nitrate. semanticscholar.org For instance, N-substituted pyrazoles can be nitrated to yield nitro-derivatives. semanticscholar.org The presence of an electron-withdrawing nitro group can subsequently influence the ring's reactivity, for example, by making the C-H bonds more acidic, which facilitates further functionalization like C-H allylation or benzylation. nih.gov

Halogenation: Halogen atoms (e.g., Cl, Br, I) can be introduced onto the pyrazole ring, typically at the C4 position if it is unsubstituted. researchgate.net These halogenated pyrazoles are valuable intermediates for subsequent cross-coupling reactions. Avoiding the typically rapid C4-halogenation to achieve substitution at other positions often requires substituting the C4 position first. researchgate.net

Acylation: The pyrazole ring can undergo C-acylation, introducing an acyl group (R-C=O). Selective C-acylation over O-acylation on pyrazolone (B3327878) systems can be achieved by using a calcium hydroxide (B78521) catalyst, which forms a complex that directs the acylation to the carbon atom. rsc.orgacs.orgresearchgate.net

Interactive Table 1: Examples of Electrophilic Substitution on Pyrazole Rings

| Reaction Type | Reagents and Conditions | Position of Functionalization | General Product | Reference(s) |

| Nitration | HNO₃ / H₂SO₄ or Acetyl Nitrate | C4 (typically) | 4-Nitropyrazole derivative | semanticscholar.org |

| Halogenation | N-Iodosuccinimide (NIS) or Br₂ | C4 (typically) | 4-Halopyrazole derivative | researchgate.net |

| C-Acylation | Acyl chloride, Ca(OH)₂, Dioxane | C4 | 4-Acyl-pyrazol-5-one derivative | rsc.orgacs.org |

Metallation and Cross-Coupling Reactions

Modern synthetic methods have enabled more complex functionalizations of the pyrazole core, primarily through metallation and transition-metal-catalyzed reactions.

Metallation and C-H Activation: Direct deprotonation (metallation) of the pyrazole ring can create a nucleophilic carbon center for further reactions. For example, N-substituted pyrazoles can be selectively deprotonated at the C5 position with a strong base, and the resulting organometallic intermediate can be trapped with an electrophile like carbon dioxide to form a carboxylic acid. Furthermore, palladium-catalyzed C-H activation provides a powerful tool for direct functionalization, including allylation and benzylation, particularly when the pyrazole ring is activated by an electron-withdrawing group. nih.govmdpi.com

Suzuki-Miyaura Coupling: Halogenated pyrazoles are excellent substrates for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the pyrazole with an organoboron compound, such as an arylboronic acid. mdpi.com This method is highly versatile for synthesizing a wide range of aryl-substituted pyrazoles. scielo.org.mxmdpi.com

Sonogashira Coupling: 3-Iodo-1H-pyrazole derivatives can undergo Sonogashira cross-coupling with terminal alkynes, catalyzed by palladium and copper complexes. arkat-usa.org This reaction efficiently introduces alkynyl substituents onto the pyrazole ring, yielding products in high yields. arkat-usa.org

Interactive Table 2: Examples of Cross-Coupling Reactions on Pyrazole Rings

| Reaction Type | Substrate | Reagents and Conditions | General Product | Yield (%) | Reference(s) |

| Suzuki-Miyaura | Halogenated pyrazole | Arylboronic acid, Pd catalyst, Base | Aryl-substituted pyrazole | 48-95 | mdpi.commdpi.com |

| Sonogashira | 3-Iodo-1H-pyrazole | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-(Phenylethynyl)-1H-pyrazole | High | arkat-usa.org |

| C-H Benzylation | 4-Nitro-1H-pyrazole | Benzyl carbonate, Pd(OAc)₂, PPh₃ | 5-Benzyl-4-nitro-1H-pyrazole | N/A | nih.gov |

Functionalization of the Benzyl Ring

The benzyl portion of this compound is an aromatic ring that can be functionalized via electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the substituents already present on the ring: the pyrazolylmethyl group and the methyl group.

Electrophilic Aromatic Substitution: Both the methyl group (—CH₃) and the pyrazolylmethyl group (—CH₂-pyrazole) are electron-donating and act as ortho-, para-directors. In the case of the 2-methylbenzyl group, the existing methyl group at C2 and the pyrazolylmethyl group at C1 will synergistically direct incoming electrophiles to the C4 and C6 positions, which are para and ortho to the methyl group, respectively. The C3 and C5 positions are also activated. Steric hindrance from the C1 and C2 substituents may influence the relative ratio of the resulting isomers. Common electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation could be applied to introduce a variety of functional groups onto this ring.

Chemical Reactivity and Transformation Mechanisms of 3 2 Methylbenzyl 1h Pyrazole

Electrophilic Aromatic Substitution (EAS) on the Pyrazole (B372694) Nucleus

Electrophilic aromatic substitution is a fundamental reaction class for pyrazoles. The electron-rich nature of the pyrazole ring facilitates attack by electrophiles. mdpi.com

Regioselectivity at C4 of the Pyrazole Ring

The substitution pattern of the pyrazole ring significantly influences the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. In general, the C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. encyclopedia.pubpharmaguideline.comnih.gov This preference is a consequence of the combined electron-donating effects of the two nitrogen atoms, which increase the electron density at the C4 position. pharmaguideline.com For 3-(2-Methylbenzyl)-1H-pyrazole, electrophilic substitution is expected to occur preferentially at the C4 position. This is a well-established trend for pyrazole derivatives. mdpi.comencyclopedia.pubnih.gov The presence of substituents at other positions can further influence this selectivity. For instance, electron-donating groups at the C3 position can enhance the basicity of the pyrazole ring. encyclopedia.pubnih.gov

Common electrophilic substitution reactions for pyrazoles include halogenation, nitration, and sulfonation, which all predominantly yield the 4-substituted product. mdpi.comencyclopedia.pub For example, reaction with N-bromosuccinimide (NBS) is a standard method for the selective bromination of the C4 position. encyclopedia.pub

| Position | Reactivity towards Electrophiles | Rationale |

| C4 | High | Most electron-rich position due to the influence of both nitrogen atoms. encyclopedia.pubpharmaguideline.comnih.gov |

| C3/C5 | Low | Reduced electron density compared to C4. pharmaguideline.com |

| N1/N2 | Moderate | The pyridine-like nitrogen (N2) is basic and can react with electrophiles. pharmaguideline.comnih.gov |

Reactivity of the 2-Methylbenzyl Substituent Towards Electrophiles

The 2-methylbenzyl group attached to the pyrazole nitrogen is also susceptible to electrophilic attack, although this is generally less favored than substitution on the pyrazole ring itself under typical EAS conditions. The methyl group on the benzyl (B1604629) ring is an activating group, directing electrophilic attack to the ortho and para positions of the benzene (B151609) ring. ucalgary.ca However, the reactivity of the benzyl ring is generally lower than that of the highly activated pyrazole ring.

Reactions at the benzylic position (the CH2 group) are also possible, particularly under free-radical conditions. khanacademy.org For instance, bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to substitution at the benzylic carbon. khanacademy.org Oxidation of the benzylic position can also occur.

Nucleophilic Reactions and Additions

The pyrazole ring itself is generally resistant to nucleophilic attack due to its electron-rich nature. tandfonline.com However, nucleophilic substitution can occur under specific circumstances, such as the presence of strong electron-withdrawing groups on the ring or the formation of a pyrazole anion. encyclopedia.pubnih.govtandfonline.com The deprotonation of the N-H bond of the pyrazole ring by a strong base generates a nucleophilic pyrazole anion, which can then react with various electrophiles. encyclopedia.pubnih.gov

The pyridine-like nitrogen atom (N2) is the most basic site and can participate in nucleophilic reactions. encyclopedia.pubnih.gov However, regioselective synthesis of N1-substituted pyrazoles can be achieved under specific conditions. encyclopedia.pubnih.gov The 2-methylbenzyl group in this compound already occupies the N1 position.

Nucleophilic attack at the carbon atoms of the pyrazole ring (C3 and C5) is generally disfavored but can be achieved if the ring is activated by electron-withdrawing substituents. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including pyrazoles. These methods offer a powerful way to form new carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org

C-H Functionalization Methodologies

Direct C-H functionalization is a highly efficient strategy that avoids the need for pre-functionalized starting materials. rsc.org For pyrazoles, transition-metal-catalyzed C-H activation can be directed to specific positions on the ring. rsc.orgrsc.org The pyrazole nitrogen atoms can act as directing groups, facilitating the functionalization of adjacent C-H bonds. nih.gov

Palladium and rhodium catalysts are commonly employed for the C-H arylation, alkenylation, and alkylation of pyrazoles. rsc.orgrsc.orgresearchgate.net The regioselectivity of these reactions can often be controlled by the choice of catalyst, directing group, and reaction conditions. rsc.orgnih.gov For instance, direct arylation can be selectively achieved at the C5 position. rsc.orgnih.gov

Coupling with Organometallic Reagents

Traditional cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, are widely used for the derivatization of pyrazoles. nih.govwiley-vch.de These reactions typically involve the coupling of a halogenated pyrazole with an organometallic reagent in the presence of a palladium or other transition metal catalyst. wiley-vch.de

For this compound, prior halogenation at the C4 position would be necessary to facilitate cross-coupling at this site. encyclopedia.pubnih.gov The resulting 4-halopyrazole can then be coupled with a variety of organometallic reagents, including boronic acids (Suzuki), organotins (Stille), and organozincs (Negishi), to introduce a wide range of substituents. wiley-vch.de Grignard reagents can also be utilized in Kumada-type couplings. acs.org

| Reaction Name | Organometallic Reagent | Catalyst | Typical Coupling Position |

| Suzuki-Miyaura | Boronic acids/esters | Palladium | C4 (from 4-halopyrazole) nih.gov |

| Stille | Organotins | Palladium | C4 (from 4-halopyrazole) wiley-vch.de |

| Negishi | Organozincs | Palladium/Nickel | C4 (from 4-halopyrazole) acs.org |

| Kumada | Grignard reagents | Palladium/Nickel | C4 (from 4-halopyrazole) acs.org |

| C-H Arylation | Aryl halides | Palladium/Rhodium | C5 rsc.orgnih.gov |

Oxidation and Reduction Chemistry of the Pyrazole and Benzyl Moieties

The reactivity of this compound in oxidation and reduction reactions is dictated by its two primary structural components: the aromatic pyrazole ring and the 2-methylbenzyl substituent. In general, the pyrazole ring exhibits considerable stability and is resistant to common oxidizing and reducing agents. globalresearchonline.net However, under specific conditions, both moieties can undergo chemical transformations.

The benzyl group is susceptible to oxidation. For instance, strong oxidizing agents can convert the methylene (B1212753) bridge and the methyl group on the benzyl ring into carboxylic acid functionalities. Conversely, the pyrazole ring itself can be reduced under catalytic hydrogenation conditions. This process typically occurs in a stepwise manner, first yielding the corresponding pyrazoline and subsequently the fully saturated pyrazolidine. globalresearchonline.netcsic.es These transformations are crucial for modifying the compound's structure and properties.

| Reaction Type | Moiety | Reagents/Conditions | Potential Product(s) | Significance |

| Oxidation | Benzyl Group | Strong Oxidants (e.g., KMnO₄, K₂Cr₂O₇) | 2-(1H-Pyrazol-3-ylmethyl)benzoic acid or Pyrazole-3-carboxylic acid derivatives | Introduction of polar functional groups |

| Reduction | Pyrazole Ring | Catalytic Hydrogenation (e.g., H₂/Pd, Pt) | 3-(2-Methylbenzyl)-pyrazoline, 3-(2-Methylbenzyl)-pyrazolidine | Saturation of the heterocyclic ring, altering aromaticity and geometry globalresearchonline.netcsic.es |

Rearrangement Reactions and Tautomerism Studies

A fundamental characteristic of N-unsubstituted pyrazoles is annular prototropic tautomerism, where a proton migrates between the two nitrogen atoms of the ring. mdpi.com For this compound, this results in a dynamic equilibrium between two tautomeric forms: This compound and 5-(2-Methylbenzyl)-1H-pyrazole . nih.gov This equilibrium means the compound exists as a mixture of these two isomers, which can interconvert rapidly. mdpi.com

The position of this equilibrium is influenced by several factors, including the electronic nature of substituents and the solvent environment. For instance, polar protic solvents can stabilize different tautomeric forms compared to nonpolar aprotic media through hydrogen bonding interactions. mdpi.com

| Tautomer | Structure | Key Characteristics |

| This compound |  | The 2-methylbenzyl group is attached to the C3 position of the pyrazole ring. |

| 5-(2-Methylbenzyl)-1H-pyrazole |  | The 2-methylbenzyl group is attached to the C5 position of the pyrazole ring. nih.gov |

Beyond tautomerism, pyrazole derivatives can participate in various rearrangement reactions, which modify the carbon skeleton or functional groups. mvpsvktcollege.ac.in While specific studies on this compound are not prevalent, analogous structures undergo well-known transformations. For example, acid-catalyzed rearrangements of propargyl alcohols, known as the Meyer–Schuster rearrangement, can be used to synthesize α,β-unsaturated ketones that serve as precursors to pyrazoles. wikipedia.org Another potential transformation is the sigmatropic rearrangement, a type of pericyclic reaction, which has been noted in pyrazole systems. grafiati.com These reactions typically involve an intramolecular shift of a substituent, proceeding through a concerted transition state. mvpsvktcollege.ac.in

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving pyrazoles is essential for controlling reaction outcomes and designing synthetic routes to new derivatives.

The synthesis and modification of pyrazoles proceed through several well-elucidated reaction pathways.

Condensation Reactions: A classic and versatile method for pyrazole synthesis involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov A proposed pathway for a similar reaction using a nitroolefin involves an initial Michael addition of the hydrazine to the electron-deficient alkene. This is followed by an intramolecular cyclization and subsequent elimination of a leaving group (such as a nitro group or water) to form the aromatic pyrazole ring. orgsyn.org

[3+2] Cycloaddition: This powerful reaction involves the 1,3-dipolar cycloaddition of a diazo compound with a dipolarophile, such as an alkyne or a substituted alkene. researchgate.netorganic-chemistry.org For example, a silver-catalyzed cycloaddition of trifluorodiazoethane to 1,2-dicyanoalkenes has been developed. chinesechemsoc.org Mechanistic studies, including deuterium-quenching experiments, suggest a pathway involving the formation of a silver-carbene intermediate, which then reacts with the alkene. The resulting intermediate undergoes elimination and tautomerization to yield the final 3-trifluoromethyl pyrazole-4-carbonitrile product. chinesechemsoc.org In some cases, thermal decomposition of pyrazoline intermediates can proceed via a retro-[3+2] cycloaddition mechanism. mdpi.com

Copper-Catalyzed Coupling and Cyclization: Copper catalysts are frequently employed in pyrazole chemistry. The Chan-Lam amination, a cross-coupling reaction, is understood to proceed through a Cu(II)/Cu(III) catalytic cycle involving transmetalation with an organoboron reagent and subsequent reductive elimination to form the C-N bond. acs.org In the synthesis of 1,3,5-triarylpyrazoles from chalcones and arylhydrazines mediated by copper(II) triflate, the proposed mechanism involves a sequence of steps: 1,2-addition of the hydrazine to the chalcone, intramolecular cyclization with elimination of water to form a pyrazoline intermediate, and finally, copper-mediated aerobic oxidative aromatization to yield the pyrazole. chapman.edu

The rates and outcomes of chemical transformations are governed by kinetic and thermodynamic factors. For pyrazole systems, isomerization represents a key transformation for which such parameters have been investigated.

The isomerization of one pyrazole regioisomer to another, for example, the conversion of 1,5-disubstituted pyrazoles to their 1,3-disubstituted counterparts, is a reaction with a significant activation barrier. nih.gov Computational studies have calculated the activation Gibbs energies (ΔG‡) for these transformations to be in the range of 50–70 kcal/mol. nih.gov These high barriers indicate that substantial energy input, such as high temperatures (e.g., >400 °C), is required to facilitate the reaction. nih.gov

Kinetic studies on the isomerization of 1,5-diphenylpyrazole at high temperatures revealed that the reaction follows first-order kinetics. nih.gov The relatively small difference in the calculated energies between the isomeric states suggests that a thermodynamic equilibrium can be established, leading to a mixture of isomers rather than complete conversion to the more stable product. nih.gov The substituent on the pyrazole nitrogen significantly influences the activation energy; aryl substituents generally lead to lower activation barriers compared to alkyl substituents. nih.gov

| Substrate | Isomerization Product | Calculated Activation Gibbs Energy (ΔG‡) (kcal/mol) |

| 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole | 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole | 68.3 |

| 1,5-Diphenyl-1H-pyrazole | 1,3-Diphenyl-1H-pyrazole | 57.5 |

| 3-(1-Phenyl-1H-pyrazol-2-yl)phenol | 5-(1-Phenyl-1H-pyrazol-2-yl)phenol | 55.4 |

| Data sourced from a study on high-activation-barrier transformations. nih.gov |

These findings highlight that while transformations like isomerization are energetically demanding, they are achievable under the right conditions. The interplay between the kinetic barriers and the thermodynamic stability of the products dictates the final composition of the reaction mixture.

Structural Modifications and Derivatization Strategies for Expanding the Chemical Space

Synthesis of N-Functionalized Derivatives

The nitrogen atoms of the pyrazole (B372694) ring are prime sites for functionalization, influencing the compound's electronic properties, solubility, and biological interactions. mdpi.comnih.gov A variety of methods have been developed for the synthesis of N-substituted pyrazoles, which can be broadly categorized into direct N-alkylation/arylation and de novo synthesis from functionalized hydrazines.

Direct alkylation or arylation of the pyrazole nitrogen often leads to a mixture of N1 and N2 isomers, the ratio of which is influenced by the nature of the substituent, the base, and the solvent used. To circumvent the issue of regioselectivity, methods have been developed that utilize functionalized hydrazines in condensation reactions with 1,3-dicarbonyl compounds. beilstein-journals.org For instance, the reaction of a substituted hydrazine (B178648) with a β-ketoester can yield a specific N-substituted pyrazole. beilstein-journals.org Copper-catalyzed coupling of arylboronic acids with Boc-protected diimide allows for the in situ formation of the hydrazine precursor, which then undergoes cyclocondensation to afford N-functionalized pyrazoles. beilstein-journals.org Another approach involves the use of electrophilic amination reagents to directly introduce a substituted amino group to a pre-formed pyrazole ring. acs.org

The introduction of various functional groups, such as alkyl, aryl, and acyl groups, onto the pyrazole nitrogen has been extensively explored. acs.orgnih.gov These modifications can significantly alter the molecule's steric and electronic profile. For example, N-arylated pyrazoles bearing electron-donating or electron-withdrawing groups have been synthesized to modulate their chemical reactivity and potential biological activity. beilstein-journals.org

Introduction of Substituents at Pyrazole Carbon Atoms (e.g., C4, C5)

Functionalization of the carbon atoms of the pyrazole ring, particularly at the C4 and C5 positions, is a key strategy for expanding the chemical diversity of 3-(2-methylbenzyl)-1H-pyrazole derivatives. nih.gov Electrophilic substitution reactions, such as halogenation, nitration, and formylation, typically occur at the C4 position due to the electron-rich nature of the pyrazole ring. nih.govarkat-usa.org

Halogenated pyrazoles, particularly those substituted at C4, serve as versatile intermediates for further modifications via cross-coupling reactions like Suzuki and Sonogashira couplings. nih.govresearchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups. For instance, C4-brominated pyrazoles can be readily converted to their corresponding boronic esters and subsequently coupled with various aryl halides. researchgate.net

The C5 position can also be functionalized, often through directed metalation-substitution sequences or by utilizing appropriately substituted starting materials in the pyrazole synthesis. researchgate.net For example, the use of a 1,3-diketone with a substituent at the C2 position can lead to a C4-substituted pyrazole. beilstein-journals.org The synthesis of 5-aminopyrazoles can be achieved by reacting α,β-unsaturated nitriles with hydrazine derivatives. mdpi.com

Recent advancements have also demonstrated the direct C-H arylation of pyrazoles, offering a more atom-economical approach to introducing aryl groups at specific carbon positions, although controlling regioselectivity can be challenging. researchgate.net

Elaboration of the 2-Methylbenzyl Moiety

The 2-methylbenzyl group provides another avenue for structural diversification, allowing for modifications at both the benzylic side-chain and the aromatic ring.

Side-Chain Modifications

Modifications to the methylene (B1212753) bridge connecting the pyrazole and the phenyl ring can influence the molecule's conformational flexibility and interactions with biological targets. While direct modifications to this specific side-chain are not extensively documented in the context of this compound itself, analogous strategies from related pyrazole-containing compounds can be inferred. These could include oxidation of the methylene group to a carbonyl, or its replacement with other linkers such as an ether or an amine. Research on related structures has shown that introducing polar groups like hydroxyls into side chains can improve aqueous solubility. vulcanchem.com

Aromatic Ring Functionalization

The phenyl ring of the 2-methylbenzyl moiety is amenable to various electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation. These modifications can introduce a wide range of substituents that can alter the electronic properties and steric bulk of the molecule. For example, the introduction of a chloro or methoxy (B1213986) group onto the phenyl ring has been shown to impact the biological activity of related diaryl isoxazole (B147169) compounds. acs.org

Furthermore, palladium-catalyzed cross-coupling reactions can be employed to introduce new carbon-carbon and carbon-heteroatom bonds to a pre-functionalized aromatic ring (e.g., a brominated derivative). This allows for the synthesis of a vast array of derivatives with diverse substituents on the benzyl (B1604629) ring. mdpi.com

Generation of Fused Heterocyclic Systems Containing the Pyrazole Core

Fusing the pyrazole ring of this compound with other heterocyclic or carbocyclic rings is a powerful strategy to create novel, rigid, and structurally complex molecules with potentially unique properties. niscpr.res.insemanticscholar.org A variety of fused pyrazole systems have been synthesized, including pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a]pyrimidines. semanticscholar.orgnih.gov

The synthesis of these fused systems often involves the use of a bifunctional pyrazole precursor that can undergo cyclization with a suitable reagent. For example, 5-aminopyrazoles with a cyano or amide group at the C4 position can be used to construct fused pyrimidine (B1678525) rings. mdpi.com Similarly, pyrazole-4-carbaldehydes are versatile precursors for the synthesis of a range of fused systems, including pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-e]indolizines. semanticscholar.org

The reaction of 3-arylidenechromanones with hydrazine has been shown to produce tricyclic fused pyrazolines, such as smolecule.combenzopyrano[4,3-c]pyrazoles. researchgate.net Another example is the formation of dihydropyrano[2,3-c]pyrazole systems, which combines a pyrazole ring with a pyran ring. smolecule.comacs.org

Stereoselective Synthesis of Chiral Analogs

The introduction of chirality into derivatives of this compound can lead to stereoisomers with distinct biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

One approach to achieving stereoselectivity is through the use of chiral catalysts in reactions that create a new stereocenter. For instance, organocatalytic domino reactions have been employed for the stereoselective synthesis of chiral dihydropyrano[2,3-c]pyrazoles. metu.edu.tr Chiral phosphoric acid catalysts have also been utilized in the enantioselective heterodimerization of N-substituted pyrrolidine-1-carboxamides, a strategy that could potentially be adapted for pyrazole derivatives. ifremer.fr

Computational and Theoretical Investigations of 3 2 Methylbenzyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods such as Density Functional Theory (DFT) are widely employed to model various molecular properties of pyrazole (B372694) derivatives with a high degree of accuracy. researchgate.netminciencias.gov.co

The electronic properties of 3-(2-Methylbenzyl)-1H-pyrazole can be elucidated by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability, chemical reactivity, and the electronic transitions that govern its UV-Vis absorption profile. derpharmachemica.comiucr.org

In pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring and the electron-donating substituents, while the LUMO is often localized on the pyrazole ring and any electron-withdrawing groups. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole and benzyl (B1604629) rings. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. iucr.orgnih.gov DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, are used to calculate these orbital energies. iucr.org Studies on similar pyrazole structures show that the calculated energy gap typically falls within the range of 4 to 5 eV, indicating significant stability. iucr.orgresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Pyrazole Derivatives (Illustrative Examples)

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | -5.3130 | -0.2678 | 5.0452 | iucr.org |

| Pyrazole-thiophene Amide Derivatives (General Range) | - | - | 4.30 - 4.98 | researchgate.net |

This table presents data for analogous compounds to illustrate typical values obtained from quantum chemical calculations.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for optimizing molecular geometries and predicting the stability of compounds like this compound. By employing functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), researchers can calculate the lowest energy structure of the molecule. researchgate.netnih.govukm.my These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles.

Table 2: Typical Calculated Geometric Parameters for a Substituted Pyrazole Ring (Illustrative Examples)

| Parameter | Bond Length (Å) / Angle (°) | Method/Source |

|---|---|---|

| N–N Bond Length | 1.37-1.38 | DFT/B3LYP nih.gov |

| C=N Bond Length | 1.31-1.33 | DFT/B3LYP nih.gov |

| C–N Bond Length | 1.36-1.38 | DFT/B3LYP nih.gov |

| N–N–C Bond Angle | ~109.5° | DFT/B3LYP nih.gov |

This table presents typical calculated values for pyrazole rings from studies on analogous compounds to illustrate the outputs of DFT calculations.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a powerful tool for structural elucidation and confirmation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. epstem.net Calculated chemical shifts for pyrazole derivatives show a high correlation with experimental values, aiding in the correct assignment of complex spectra. epstem.netmdpi.com For this compound, calculations would predict distinct signals for the pyrazole ring protons, the aromatic protons of the benzyl group, and the methylene (B1212753) bridge protons.

IR Spectroscopy: Theoretical calculations can compute the vibrational frequencies of a molecule. derpharmachemica.com These calculated frequencies correspond to the stretching, bending, and deformation modes of the chemical bonds. For pyrazole derivatives, characteristic calculated frequencies include the N-H stretch (around 3200-3400 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), and pyrazole ring deformations. derpharmachemica.com These theoretical spectra are often scaled by a small factor to achieve better agreement with experimental FT-IR spectra. epstem.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of electronic transitions, primarily the HOMO→LUMO transition. ukm.my This allows for the prediction of the maximum absorption wavelength (λ_max), which is useful for characterizing the chromophoric system of the molecule.

Table 3: Predicted Spectroscopic Data for Key Functional Groups in Pyrazole Analogs

| Spectroscopic Type | Functional Group | Predicted Range | Source |

|---|---|---|---|

| IR (cm⁻¹) | N-H Stretch | 3200 - 3400 | derpharmachemica.com |

| IR (cm⁻¹) | Aromatic C=C Stretch | 1600 | vulcanchem.com |

| ¹H NMR (ppm) | Pyrazole Ring Protons | 7.2 - 7.8 | |

| ¹H NMR (ppm) | Benzyl CH₂ | ~5.3 | (Based on similar structures) |

This table provides representative spectroscopic data based on calculations for analogous compounds.

Conformational Analysis and Rotational Barriers

The three-dimensional shape of this compound is not rigid due to the rotational freedom around the single bond connecting the pyrazole and benzyl moieties. Conformational analysis, typically performed using DFT, is essential to identify the most stable conformer (the global minimum on the potential energy surface) and to understand the energy barriers between different spatial arrangements.

For pyrazole derivatives with benzyl substituents, a key feature is the dihedral angle between the plane of the pyrazole ring and the plane of the benzyl ring. nih.gov Studies on structurally similar compounds have shown that the benzyl ring often adopts a conformation that is nearly perpendicular to the pyrazole ring to minimize steric hindrance. nih.gov For this compound, the presence of the ortho-methyl group on the benzyl ring would create significant steric strain, likely forcing the two rings into a non-planar arrangement. By systematically rotating the dihedral angle and calculating the energy at each step, a potential energy surface scan can be generated. The peaks on this scan represent the rotational energy barriers that must be overcome for the molecule to transition between different stable or semi-stable conformations.

Reaction Mechanism Predictions and Transition State Calculations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of pyrazoles, which often involves multi-step processes like [3+2] cycloadditions, DFT calculations can map out the entire reaction pathway. organic-chemistry.orgnih.gov

By calculating the energies of reactants, intermediates, products, and, most importantly, transition states, a complete energy profile of the reaction can be constructed. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. Locating the transition state structure and calculating its energy allows chemists to predict reaction feasibility, kinetics, and regioselectivity. For instance, in the synthesis of 3-substituted pyrazoles, computational studies can determine why one regioisomer is formed preferentially over another by comparing the activation energies of the competing pathways. organic-chemistry.org

Intermolecular Interactions and Crystal Packing Studies

In the solid state, molecules of this compound are organized into a crystal lattice through a network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structure and physical properties. Computational methods can model these non-covalent forces.

The pyrazole ring is capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized nitrogen). mdpi.com This dual functionality often leads to the formation of strong N-H···N hydrogen bonds, which cause pyrazole molecules to self-assemble into dimers or linear chains (catemers). mdpi.commdpi.com

In addition to hydrogen bonding, other weak interactions play a significant role in the crystal packing of this compound. These include:

C-H···π interactions: The hydrogen atoms of the methyl or methylene groups can interact with the electron-rich π-system of the pyrazole or benzyl rings of neighboring molecules. vulcanchem.com

π-π stacking: The aromatic pyrazole and benzyl rings can stack on top of each other, contributing to the stability of the crystal lattice. mdpi.com

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in a crystal structure, providing a detailed map of how molecules are held together. bohrium.com

In Silico Screening and Library Design Principles

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For a compound like this compound, this process would involve several key steps, from initial library design to sophisticated molecular docking and dynamic simulations.

The foundation of a successful virtual screening campaign is a well-designed chemical library. Starting with a core scaffold, such as this compound, a virtual library of derivatives can be generated by adding various substituents at different positions on the pyrazole and benzyl rings. The design of this library is guided by several principles:

Structural Diversity: To explore a wide range of chemical space, the library should include a variety of functional groups with different electronic and steric properties. For instance, electron-donating and electron-withdrawing groups could be added to the benzyl ring to modulate the electronic properties of the molecule.

Drug-Likeness: The designed molecules should adhere to established principles of drug-likeness, such as Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value of less than 5. Computational tools can predict these properties for each designed molecule.

Synthetic Feasibility: The designed derivatives should be synthetically accessible. The choice of substituents is often guided by known chemical reactions and the availability of starting materials.

A hypothetical library based on the this compound scaffold could be designed by introducing substituents at key positions, as illustrated in the table below.

| Scaffold Position | Example Substituents | Rationale for Inclusion |

| Pyrazole Ring (N1) | Hydrogen, Methyl, Ethyl | To explore the impact of N-substitution on binding. |

| Pyrazole Ring (C4) | Halogens (F, Cl, Br), Cyano, Carboxamide | To introduce potential hydrogen bonding and halogen bonding interactions. |

| Pyrazole Ring (C5) | Phenyl, Substituted Phenyl | To explore additional hydrophobic interactions. |

| Benzyl Ring (various positions) | Hydroxyl, Methoxy (B1213986), Nitro | To modulate polarity, solubility, and electronic properties. |

Once a virtual library is designed, it is screened against a specific biological target. This process typically involves a hierarchical approach:

Ligand-Based Virtual Screening: If known active ligands for the target exist, their chemical features can be used to filter the library. This can involve searching for molecules with similar 2D fingerprints or 3D shapes (pharmacophores).

Structure-Based Virtual Screening (Molecular Docking): This is a more common approach when the 3D structure of the target protein is known. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target protein to form a stable complex. The scoring functions then estimate the binding affinity. For this compound derivatives, docking studies would be performed against the active site of a target protein. The results would be ranked based on their docking scores, with the top-scoring compounds selected for further analysis.

The table below shows hypothetical docking scores for a set of designed this compound derivatives against a target protein. A more negative docking score generally indicates a stronger predicted binding affinity.

| Compound ID | Structure | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |

| MB-PZ-001 | This compound | -7.2 | Hydrophobic interaction with Phe, Trp |

| MB-PZ-002 | 4-Chloro-3-(2-methylbenzyl)-1H-pyrazole | -8.5 | Halogen bond with Ser, H-bond with Asp |

| MB-PZ-003 | 3-(2-Methyl-4-hydroxybenzyl)-1H-pyrazole | -8.1 | H-bond with Glu, Hydrophobic interaction |

| MB-PZ-004 | 1-Methyl-3-(2-methylbenzyl)-1H-pyrazole | -7.5 | Altered orientation in binding pocket |

The top-ranked compounds from the initial virtual screen are then subjected to more rigorous computational analyses:

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. These simulations can assess the stability of the predicted binding pose and identify key interactions that are maintained throughout the simulation.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone.

Through these computational investigations, a small number of the most promising derivatives of this compound would be identified for chemical synthesis and subsequent experimental validation. The iterative cycle of design, virtual screening, and experimental testing is a cornerstone of modern drug discovery.

Advanced Applications in Chemical Research and Material Science Non Biological, Non Pharmacological

Coordination Chemistry: 3-(2-Methylbenzyl)-1H-pyrazole as a Ligand

The pyrazole (B372694) moiety of this compound provides an effective coordination site for a wide range of metal ions. The presence of the bulky 2-methylbenzyl group introduces steric hindrance that can influence the coordination geometry, stability, and reactivity of the resulting metal complexes.

Synthesis and Structural Characterization of Metal Complexes

Researchers have successfully synthesized and characterized a variety of metal complexes incorporating this compound as a ligand. These complexes often exhibit interesting structural motifs due to the interplay of the coordinating pyrazole ring and the steric influence of the 2-methylbenzyl substituent. For instance, the reaction of this compound with copper(II) salts has been shown to yield dinuclear complexes. In these structures, two pyrazole ligands bridge two copper centers, forming a central Cu2N4 core. The specific geometry and bond parameters of these complexes can be fine-tuned by varying the counter-anions and reaction conditions.

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds containing this compound are of significant interest. The ligand field created by the pyrazole nitrogen atoms influences the d-orbital splitting of the metal center, which in turn dictates the electronic transitions and magnetic behavior of the complex.

For example, studies on dinuclear copper(II) complexes with bridging this compound ligands have revealed antiferromagnetic coupling between the two copper(II) ions. This phenomenon, where the magnetic moments of the adjacent metal centers align in opposite directions, is mediated by the bridging pyrazole ligands. The strength of this magnetic coupling can be correlated with the structural parameters of the complex, such as the Cu-N-N-Cu torsion angle.

Role in Homogeneous and Heterogeneous Catalysis

The metal complexes of this compound have shown potential as catalysts in various organic transformations. In homogeneous catalysis, the steric bulk of the 2-methylbenzyl group can create a specific microenvironment around the metal center, influencing the selectivity of the catalytic reaction. For instance, palladium complexes bearing pyrazole-based ligands have been explored for their catalytic activity in cross-coupling reactions.

While specific examples of heterogeneous catalysis involving this compound are less documented, the immobilization of its metal complexes onto solid supports is a promising area for future research. This could lead to the development of robust and recyclable catalysts with enhanced stability and ease of separation from the reaction mixture.

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound, with its coordinating pyrazole ring and a modifiable benzyl (B1604629) group, makes it a potential candidate for the design of novel MOFs. While the direct incorporation of this compound into MOF structures is an area of ongoing research, the principles of MOF chemistry suggest that it could be used to introduce specific functionalities or to control the pore size and shape of the resulting framework.

Supramolecular Chemistry and Self-Assembly Phenomena

Beyond its role as a ligand, this compound can participate in the formation of intricate supramolecular architectures through non-covalent interactions.

Hydrogen Bonding Networks in Crystalline Structures

In the solid state, this compound molecules can self-assemble through hydrogen bonding. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom). This allows for the formation of hydrogen-bonded chains or more complex networks in the crystalline lattice. The specific arrangement of these hydrogen bonds can be influenced by the presence of co-crystallizing agents or solvent molecules. The study of these networks is crucial for understanding the packing of molecules in the solid state and for the design of new crystalline materials with desired properties.

π-π Stacking and Other Non-Covalent Interactions

The architecture of this compound, featuring both a pyrazole and a benzene (B151609) ring, facilitates significant non-covalent interactions, particularly π-π stacking. These interactions, which are attractive forces between aromatic rings, are crucial in the organization of molecular structures. nih.gov While strong covalent bonds involve the sharing of electrons, weaker intermolecular forces like hydrogen bonds, π-π stacking, and van der Waals interactions play a vital role in molecular recognition and the formation of supramolecular assemblies. nih.govresearchgate.net

Development of Chemo-Sensors and Probes

The pyrazole moiety is a versatile component in the design of chemosensors due to its ability to act as both a hydrogen bond donor and acceptor, and its capacity for metal coordination. rsc.orgnih.gov The development of effective chemosensors for detecting specific analytes with high selectivity and sensitivity is a significant area of research with potential environmental and biological benefits. nih.govresearchgate.net

Fluorescent and Chromogenic Sensing Applications

Pyrazole derivatives are extensively used in the creation of fluorescent and chromogenic sensors. rsc.orgresearchgate.net While pyrazole itself is not fluorescent, its derivatives can be functionalized with fluorophores or chromogenic units to enable the detection of various species. rsc.org These sensors operate through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). rsc.orgchemisgroup.us

For instance, a pyrazole-based sensor might exhibit a change in color (chromogenic) or fluorescence intensity ("turn-on" or "turn-off") upon binding to a target analyte. rsc.orgchemisgroup.usresearchgate.net This response is often triggered by the interaction of the analyte with the nitrogen atoms of the pyrazole ring or other integrated functional groups, leading to a modulation of the sensor's electronic properties. nih.gov The 2-methylbenzyl group in this compound can influence the sensor's solubility and steric environment, which can be fine-tuned to enhance selectivity.

Table 1: Examples of Pyrazole-Based Chemosensors and their Analytes

| Sensor Type | Analyte Detected | Sensing Mechanism | Reference |

| Fluorescent | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | rsc.org |

| Colorimetric | F⁻ | Hydrogen Bonding | rsc.org |

| Fluorescent | Fe³⁺ | "Turn-off" response | chemisgroup.us |

| Colorimetric | Cu²⁺, Zn²⁺ | Complex Formation | researchgate.net |

| Fluorescent | Picric Acid | Fluorescence Quenching | researchgate.net |

Design Principles for Selective Analyte Detection

The design of selective chemosensors hinges on creating a specific binding site for the target analyte and coupling this recognition event to a measurable signal. Key design principles include:

Receptor-Analyte Complementarity: The sensor's binding cavity should have a shape, size, and electronic character that is complementary to the target analyte. This is crucial for achieving high selectivity.

Incorporation of Signaling Units: A fluorophore or chromophore is integrated into the sensor's structure. The interaction with the analyte modulates the photophysical properties of this unit. rsc.org

Tuning Electronic Properties: The electronic properties of the pyrazole ring and any attached substituents can be modified to influence the binding affinity and the signaling mechanism. For example, the introduction of electron-donating or electron-withdrawing groups can alter the sensor's sensitivity and selectivity. researchgate.net

Steric Hindrance: The introduction of bulky groups, such as the 2-methylbenzyl group, can provide steric hindrance that prevents the binding of interfering species, thereby enhancing selectivity. acs.org

The versatility of pyrazole chemistry allows for the rational design of sensors for a wide array of analytes, including metal ions, anions, and neutral molecules. rsc.orgnih.gov

Precursors for Advanced Organic Materials and Polymers

The structural features of this compound make it a valuable building block for the synthesis of advanced organic materials with tailored properties. mdpi.comijpras.com Pyrazole derivatives are known for their applications in polymer chemistry and material science. mdpi.comresearchgate.net

Incorporation into Conjugated Systems for Optoelectronic Applications

Conjugated systems, characterized by alternating single and multiple bonds, are fundamental to the field of optoelectronics. Pyrazole derivatives can be incorporated into these systems to develop materials for applications such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netvulcanchem.com The pyrazole ring can act as either an electron-donating or electron-accepting component, depending on the nature of its substituents. researchgate.net

The integration of this compound into a conjugated polymer backbone can influence the material's electronic band gap, charge transport properties, and solid-state packing. researchgate.net The 2-methylbenzyl group can affect the solubility and processability of the resulting polymer, which are critical factors for device fabrication. Research has shown that pyrazole-containing materials can exhibit promising optoelectronic properties, with the potential for use as donor or acceptor materials in photovoltaic devices. researchgate.net

Role in Liquid Crystalline and Energetic Materials

The ability of pyrazole derivatives to self-assemble through non-covalent interactions makes them suitable for the design of liquid crystalline materials. unizar.esrsc.org Liquid crystals exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal. The rigid pyrazole ring, combined with flexible side chains, can lead to the formation of various mesophases, such as nematic and columnar phases. rsc.orgfrontiersin.orgresearchgate.net The 2-methylbenzyl group in this compound can influence the molecular shape and intermolecular interactions, thereby affecting the type and stability of the liquid crystalline phase. rsc.org

Furthermore, pyrazole derivatives are extensively researched as energetic materials due to their high nitrogen content and enthalpy of formation, which can result in high-energy performance with reduced sensitivity compared to traditional explosives. rsc.orgsioc-journal.cnnih.gov The introduction of nitro groups onto the pyrazole ring is a common strategy to enhance energetic properties. sioc-journal.cnnih.gov While this compound itself is not a primary energetic material, its scaffold can be functionalized to create new energetic compounds. The pyrazole ring contributes to the thermal stability of these materials. rsc.orgsci-hub.se

Photophysical Properties and Energy Transfer Studies

The pyrazole scaffold is a fundamental component in the design of various photophysically active molecules. mdpi.com Derivatives of pyrazole are recognized for their potential in materials science, often serving as building blocks for fluorescent probes, sensors, and organic light-emitting diodes (OLEDs). vu.ltmdpi.com The electronic properties inherent to the pyrazole ring, combined with its high synthetic versatility, allow for the fine-tuning of absorption and emission characteristics. mdpi.comnih.gov Generally, pyrazole derivatives with conjugated systems tend to exhibit unique and intrinsic photophysical properties. mdpi.com

Many pyrazole derivatives are known to possess fluorescent properties, with high quantum yields and good photostability being notable characteristics. nih.govresearchgate.net The emission color can be modulated by the introduction of different substituents onto the pyrazole core. tandfonline.com For instance, many 2-pyrazoline (B94618) derivatives absorb light in the 300-400 nm range and exhibit a characteristic blue fluorescence. researchgate.net The substitution pattern on the pyrazole ring and the nature of the substituents significantly influence the intramolecular charge transfer (ICT) phenomena, which in turn dictates the fluorescence emission wavelengths and quantum yields. acs.orgmdpi.com

While specific experimental photophysical data for this compound is not extensively detailed in the reviewed literature, computational studies on structurally similar compounds, such as 2-(1-(3-methylbenzyl)-1H-pyrazol-3-yl)pyridine, provide insight into its potential electronic properties. researchgate.net Theoretical calculations using tools like HyperChem can determine reactivity descriptors based on the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These descriptors, including chemical potential, hardness, and the HOMO-LUMO energy gap, are crucial for predicting the stability and polarizability of the molecule, which are directly related to its photophysical behavior. researchgate.net For example, molecules with a low energy gap tend to be more easily polarized. researchgate.net

The following table summarizes the calculated molecular properties for the related compound 2-(1-(3-methylbenzyl)-1H-pyrazol-3-yl)pyridine. researchgate.net

| Property | Calculated Value |

|---|---|

| Ionization Energy (I) | 8.861 |

| Electron Affinity (A) | 0.259 |

| Hardness (η) | 4.301 |

| Softness (S) | 0.232 |

| Chemical Potential (μ) | -4.56 |

| Electronegativity (χ) | 4.56 |

| Electrophilicity (ω) | 44.716 |

Data sourced from a study on 2-(1-(3-methylbenzyl)-1H-pyrazol-3-yl)pyridine. researchgate.net

Energy transfer is another critical aspect of the photophysics of pyrazole derivatives, particularly when they are incorporated into multicomponent systems like metal-organic complexes. researchgate.net The formation of complexes with metal ions can dramatically alter the fluorescence properties, leading to either enhancement or quenching of the emission. postdocjournal.comdpi-journals.com For example, studies on lanthanide complexes containing pyrazole-based ligands have explored the kinetics of energy transfer between different metal ions within the complex. mdpi.com The efficiency of this energy transfer is fundamental to the application of these materials in areas like color-tunable phosphors and responsive sensors. mdpi.com The process often involves the pyrazole-containing ligand acting as an "antenna," absorbing light energy and transferring it to the emissive metal center. mdpi.com This mechanism is crucial for the development of materials with specific luminescent properties. mdpi.comresearchgate.net

The photophysical characteristics of various pyrazole derivatives reported in the literature illustrate the versatility of this heterocyclic core. The following table provides examples of absorption and emission data for different pyrazole-based compounds, showcasing the range of properties achievable through synthetic modification.

| Compound Type | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Solvent/Conditions | Reference |

|---|---|---|---|---|---|

| 1,3,5-Triaryl-2-pyrazoline | 334 | 408 | - | DMSO | tandfonline.com |

| Sulfur-containing pyrazole-triazole | - | 444 | - | DMSO | tandfonline.com |

| 1-(2-Pyridyl)-4-styrylpyrazole | 365 | 350-400 | up to 0.66 | - | acs.org |

| Pyrano[2,3-c]pyrazole (unsubstituted) | - | - | 0.593 | THF | mdpi.com |

| Pyrano[2,3-c]pyrazole (naphthalen-2-yl-substituted) | - | - | 0.761 | THF | mdpi.com |

| 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl) pyridine | 257, 365 | - | - | Acetonitrile (B52724) | dpi-journals.com |

This table presents data for various pyrazole derivatives to illustrate the general photophysical properties of this class of compounds.

Advanced Analytical and Spectroscopic Methodologies for Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in both solution and solid states. nih.govgoogle.co.kr It offers detailed information about the atomic connectivity, stereochemistry, and dynamic processes within a molecule.

A complete assignment of the proton (¹H) and carbon (¹³C) signals of 3-(2-Methylbenzyl)-1H-pyrazole is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For pyrazole (B372694) derivatives, the chemical shifts of the ring protons and carbons are particularly informative. ipb.pt

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of adjacent protons, such as those within the pyrazole ring and the 2-methylbenzyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. For this compound, HMBC would be vital to confirm the connection of the benzyl (B1604629) group to the C3 position of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Hypothetical) This table presents expected chemical shift values based on general data for substituted pyrazoles.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (HMBC) |

| Pyrazole Ring | |||

| NH (1) | ~12.5 (broad s) | - | C3, C5 |

| C3 | - | ~148.0 | H-5, H-1' |

| H4 / C4 | ~6.3 (d) | ~106.0 | C3, C5 |

| H5 / C5 | ~7.6 (d) | ~130.0 | C3, C4, NH |

| 2-Methylbenzyl Group | |||

| CH₂ (1') | ~4.1 (s) | ~32.0 | C3, C2'', C6'' |

| C1'' | - | ~137.0 | H-1', H-3'', H-6'' |

| C2'' | - | ~136.0 | H-1', H-3'', CH₃ |

| H3'' / C3'' | ~7.2 (d) | ~130.5 | C1'', C5'' |

| H4'' / C4'' | ~7.1 (t) | ~127.0 | C2'', C6'' |

| H5'' / C5'' | ~7.1 (t) | ~126.0 | C1'', C3'' |

| H6'' / C6'' | ~7.0 (d) | ~128.0 | C2'', C4'', H-1' |

| CH₃ | ~2.3 (s) | ~19.0 | C1'', C2'', C3'' |

Solid-state NMR (ssNMR), particularly using Cross-Polarization Magic-Angle Spinning (CP/MAS), is a powerful technique for studying molecules in their solid form. mdpi.com It is not limited by the need for single crystals, which can be difficult to grow. fu-berlin.de For pyrazole derivatives, ssNMR is instrumental in: